(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride
CAS No.: 135794-71-7
Cat. No.: VC12005586
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135794-71-7 |
|---|---|
| Molecular Formula | C7H18Cl2N2 |
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | N'-(2-chloroethyl)-N,N,N'-trimethylethane-1,2-diamine;hydrochloride |
| Standard InChI | InChI=1S/C7H17ClN2.ClH/c1-9(2)6-7-10(3)5-4-8;/h4-7H2,1-3H3;1H |
| Standard InChI Key | IUVDNBPHJPPIAJ-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C)CCCl.Cl |
| Canonical SMILES | CN(C)CCN(C)CCCl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride is C₇H₁₈Cl₂N₂, with a molecular weight of 201.13 g/mol. Its IUPAC name is N'-(2-chloroethyl)-N,N,N'-trimethylethane-1,2-diamine hydrochloride, reflecting its branched alkylamine structure with dual functional groups: a reactive 2-chloroethyl chain and a dimethylaminoethyl substituent.
Key Physicochemical Characteristics
*Inferred from structural analogs like 2-chloro-N,N-dimethylethylamine HCl, which forms white solids .
The presence of both chloroethyl and dimethylamino groups confers dual reactivity: the chloroethyl moiety participates in nucleophilic substitution reactions, while the dimethylamino group enables acid-base interactions or coordination chemistry .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via stepwise alkylation of methylamine precursors. A patented approach for analogous compounds involves:
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Chlorination of dimethylethanolamine with thionyl chloride (SOCl₂) at 5–15°C to form 2-chloro-N,N-dimethylethylamine .
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Methylation of the intermediate with methylamine hydrochloride under reflux conditions.
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Purification via ethanol recrystallization to yield the hydrochloride salt .
Reaction Scheme:
This method achieves yields >90% with purity ≥99%, minimizing inorganic salt byproducts (<0.5%) .
Optimization Challenges
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Temperature Control: Exothermic chlorination requires ice-water baths to prevent thermal degradation .
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Byproduct Management: Gaseous HCl and SO₂ are neutralized via absorption systems to meet environmental standards .
Applications in Pharmaceutical and Chemical Industries
Pharmaceutical Intermediate
The compound serves as a precursor for antihistamines (e.g., mepyramine) and calcium channel blockers (e.g., diltiazem) . Its chloroethyl group enables conjugation with bioactive molecules, while the dimethylaminoethyl chain enhances solubility for drug formulations .
Chemical Research
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Alkylating Agent: Participates in nucleophilic substitutions to synthesize heterocycles or polymer precursors .
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Coordination Chemistry: The dimethylamino group acts as a weak ligand for transition metals in catalytic systems.
Research Gaps and Future Directions
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